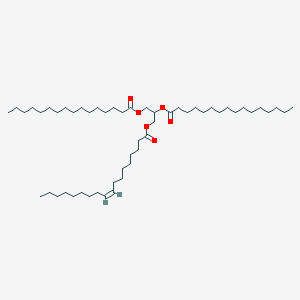

2,3-Dipalmito-1-olein

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structurally similar compounds, such as 1,3-oleoyl-2-palmitoylglycerol, involves a two-step process utilizing sn1,3-regiospecific lipases. This process yields high purity and yield under specific conditions, emphasizing the role of enzyme selection, solvent environment, and reaction conditions in achieving desired structured triglycerides (Schmid et al., 1999).

Molecular Structure Analysis

Molecular structure analyses, such as those conducted on oleuropein and its derivatives, utilize density functional theory (DFT) to understand the antioxidant activity and structural characteristics. These studies highlight the significance of specific structural sites in determining antioxidant efficacy (Hassanzadeh et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 2,3-Dipalmito-1-olein and similar compounds often focus on their interactions and binding properties with other molecules. For example, the binding interactions between oleuropein and proteins demonstrate the compound's potential in food and pharmaceutical applications, highlighting its role in forming stable complexes (Katouzian et al., 2020).

Physical Properties Analysis

The physical properties of compounds similar to 2,3-Dipalmito-1-olein, such as their crystallization behavior in palm olein, are crucial for applications in food science and industry. Studies on the composition and melting behavior of crystals in palm olein provide insights into the factors affecting clarity and stability under temperature fluctuations (Siew & Ng, 1996).

Chemical Properties Analysis

The chemical properties, particularly the antioxidant activities of oleuropein and its derivatives, are extensively studied. These compounds, found in olive leaves and oil, show significant antioxidant properties that are enhanced through specific molecular interactions and inclusion in cyclodextrin complexes, offering insights into their stability and therapeutic potential (Caturla et al., 2005).

Wissenschaftliche Forschungsanwendungen

Nutritional Importance in Infant Formula : OPO is significant in infant nutrition. It can be synthesized with high yields and purity using sn1,3-regiospecific lipases, making it an important structured triglyceride for infant formulas (Schmid et al., 1999).

Industrial Applications in Crystallization : In the context of palm olein, the higher content of tripalmitoyl-glycerol, a related compound, promotes solid fat content and enhances growth rates in industrial crystallization processes (Calliauw et al., 2010).

Chemical Synthesis : OPO can be used as a starting material for various chemical reactions, like the platinum-catalyzed hydroalkoxylation of hydroxy olefins, forming cyclic ethers (Qian et al., 2004).

Role in Palm Olein Crystals : OPO is a major component in palm olein crystals, crucial in determining the melting and crystallization points, which are essential for various industrial applications (Swe et al., 1995).

Synthesis of Stereochemically Defined Olefins : OPO derivatives can be used in the synthesis of stereodefined, fully substituted olefins, providing access to a range of tetrasubstituted olefins with defined stereochemistry (Dai et al., 2016).

Food Industry Applications : Enzymatic interesterification of palm olein with stearic acid, involving OPO derivatives, is useful in the food industry, particularly in confectionery, due to its impact on melting points (Yassin et al., 2003).

Wirkmechanismus

Target of Action

2,3-Dipalmito-1-olein, also known as rac 1-Oleoyl-2,3-dipalmitoyl Glycerol, is a type of triacylglycerol . Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver

Mode of Action

Triacylglycerols are known to be hydrolyzed by lipases to release fatty acids and glycerol, which can then be used for energy production .

Biochemical Pathways

The compound plays a role in the lipid metabolism pathway. It is hydrolyzed by lipases to release fatty acids and glycerol, which are then used in various biochemical pathways. The fatty acids can be broken down through β-oxidation to produce acetyl-CoA, which can enter the citric acid cycle for energy production . Glycerol can be converted to glucose in the liver through gluconeogenesis .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestines, distributed in the body through the lymphatic system, metabolized in the liver, and excreted in the feces .

Result of Action

The hydrolysis of 2,3-Dipalmito-1-olein releases fatty acids and glycerol, which are used for energy production in the body. This process contributes to the regulation of energy balance and body weight .

Action Environment

The action of 2,3-Dipalmito-1-olein is likely to be influenced by various environmental factors. For example, the activity of lipases, which hydrolyze this compound, can be affected by factors such as pH and temperature . Additionally, the absorption of this compound in the intestines can be influenced by the presence of other dietary components .

Eigenschaften

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMDGPZOSGBQRH-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301267 | |

| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dipalmito-1-olein | |

CAS RN |

1867-91-0, 28409-94-1 | |

| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dipalmito-1-olein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihexadecyl-3-O-octadecenoyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028409941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dipalmitoyl-3-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPALMITO-1-OLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJG5P4898D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

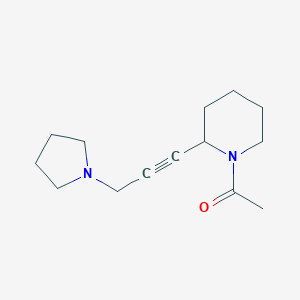

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)

![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)

![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)